Technical Whitepaper: Eicosenylsuccinic Anhydride (ESA)
Technical Whitepaper: Eicosenylsuccinic Anhydride (ESA)
Synthesis, Reactivity, and Applications in Bioconjugation & Material Science
Executive Summary
Eicosenylsuccinic anhydride (ESA), CAS 53520-67-5, represents a critical class of alkenyl succinic anhydrides (ASAs) characterized by a C20 hydrophobic tail attached to a reactive succinic anhydride ring. While historically dominant in industrial paper sizing, ESA is emerging as a potent reagent in drug delivery and bioconjugation. Its unique architecture allows for the introduction of a high-molecular-weight hydrophobic anchor (C20) onto nucleophilic substrates (amines, hydroxyls) under mild conditions. This guide details the physicochemical properties, synthesis via the "Ene" reaction, and validated protocols for its application in protein lipidation and material functionalization.
Chemical Architecture & Properties[1][2]
ESA is an amphiphilic molecule consisting of a non-polar eicosenyl chain (C20) and a polar, highly reactive anhydride headgroup. Its reactivity is driven by the ring strain of the anhydride, while its physical behavior (solubility, emulsion stability) is dictated by the extensive hydrophobic tail.
1.1 Physicochemical Profile
| Property | Value / Description | Note |
| CAS Number | 53520-67-5 | |
| IUPAC Name | 3-(eicosenyl)dihydro-2,5-furandione | Also: 2-eicosenylsuccinic anhydride |
| Molecular Formula | C₂₄H₄₂O₃ | |
| Molecular Weight | ~378.6 g/mol | Varies slightly based on isomer distribution |
| Physical State | Viscous Liquid / Waxy Solid | Melting point dependent on isomerism (cis/trans) |
| Solubility | Soluble in organic solvents (DCM, Toluene, Hexane).[1][2] Insoluble in water.[3] | Hydrolyzes in aqueous media |
| Reactivity | Electrophilic Acyl Substitution | Targets primary amines (-NH₂), hydroxyls (-OH), and thiols (-SH) |
1.2 Structural Isomerism
ESA is typically synthesized via the thermal "Ene" reaction, resulting in a mixture of isomers where the double bond shifts along the alkyl chain. This isomeric distribution prevents crystallization, keeping the reagent liquid or semi-solid, which improves handling compared to pure saturated analogs.
Synthesis Mechanism: The "Ene" Reaction
The industrial and laboratory synthesis of ESA utilizes the Alder-Ene reaction . This atom-economical pathway involves the thermal reaction of an alkene (1-eicosene or internal eicosene isomers) with maleic anhydride. Unlike Friedel-Crafts acylations, this requires no catalyst, though antioxidants are often added to prevent polymerization.
Figure 1: The concerted mechanism of the Ene reaction. The maleic anhydride enophile extracts an allylic hydrogen from the eicosene, forming a C-C bond and shifting the double bond.
Reactivity & Bioconjugation Logic
For drug development professionals, ESA serves as a lipidation reagent . It reacts with nucleophilic residues on proteins (Lysine ε-amines) or peptides to form stable amide bonds. This "succinylation" introduces a negative charge (from the generated free carboxylate) and a massive hydrophobic group.
3.1 Competitive Kinetics: Aminolysis vs. Hydrolysis
A critical challenge in using ESA is the competition between the desired reaction with the amine (Aminolysis) and the parasitic reaction with water (Hydrolysis).
Figure 2: Kinetic competition. Successful bioconjugation requires maintaining a pH where the amine is unprotonated (nucleophilic) while minimizing aqueous exposure time before reaction.
3.2 Impact of Chain Length (C20)
Compared to shorter analogs (e.g., Octenyl Succinic Anhydride, OSA), ESA's C20 chain confers:
-
Slower Hydrolysis: The bulky hydrophobic tail creates a steric and solvation barrier around the anhydride ring, protecting it from water attack.
-
Higher Membrane Affinity: Proteins modified with ESA exhibit stronger anchoring in lipid bilayers or liposomes.
Experimental Protocols
4.1 Protocol A: Bioconjugation to BSA (Model Protein)
Objective: Attach ESA to Bovine Serum Albumin (BSA) to increase hydrophobicity.
Reagents:
-
BSA (10 mg/mL in 0.1 M Carbonate Buffer, pH 8.5).
-
ESA (dissolved in dry DMSO or Dioxane at 50 mg/mL).
Procedure:
-
Preparation: Calculate the molar excess of ESA. A 5-10x molar excess over surface lysines is typical for high modification.
-
Addition: While stirring the protein solution vigorously (vortex or magnetic stir bar), add the ESA/DMSO solution dropwise. Crucial: Do not exceed 5-10% v/v organic solvent content to prevent protein denaturation.
-
Incubation: React for 2-4 hours at 4°C or Room Temperature. Maintain pH between 8.0–9.0 using dilute NaOH if necessary (hydrolysis generates acid, dropping pH).
-
Quenching: Add 1M Tris-HCl (pH 8.0) to quench unreacted anhydride.
-
Purification: Dialyze against PBS to remove hydrolyzed byproducts and solvent.
Self-Validating Step (QC):
-
TNBS Assay: Measure free amines before and after reaction. A decrease in absorbance at 335 nm confirms lysine modification.
-
SDS-PAGE: A slight upward shift in molecular weight and "smearing" indicates successful lipidation.
4.2 Protocol B: Hydrolysis Rate Determination (Stability Test)
Objective: Determine the stability of ESA in an aqueous emulsion (relevant for formulation).
Procedure:
-
Emulsification: Sonicate 1% ESA in water with 0.5% surfactant (e.g., Tween 80) to form a stable emulsion.
-
Sampling: At t=0, 10, 30, 60 mins, withdraw aliquots.
-
Measurement (IR Spectroscopy): Extract aliquot with Chloroform. Dry over MgSO4.
-
Analysis: Monitor the Carbonyl Stretching Bands :
-
Validation: The disappearance of the 1780 cm⁻¹ peak correlates to loss of activity.
Applications in Drug Delivery[6]
-
Albumin Binding Prodrugs: Similar to the mechanism of Levemir (insulin detemir), attaching a C20 chain via ESA can promote binding to serum albumin, significantly extending the circulating half-life of peptide drugs.
-
Liposome Stabilization: ESA-modified polysaccharides (e.g., starch or dextran) can insert the C20 tail into the lipid bilayer of liposomes, forming a "hairy" steric barrier that prevents aggregation and opsonization.
-
Solid Dispersions: ESA can be used to crosslink or modify polymer matrices (e.g., PVA, HPMC) to tune the release rate of hydrophobic drugs.
Safety & Handling (SDS Summary)
-
Hazards: ESA is a skin and eye irritant. It may cause sensitization upon inhalation or skin contact.
-
Hydrolysis Product: Eicosenyl succinic acid (low toxicity, but acidic).
-
Storage: Store under nitrogen in a cool, dry place. Moisture intrusion destroys reagent activity (converting it to the diacid).
References
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Synthesis & Chemistry of ASAs
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Bioconjugation Mechanisms
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Hydrolysis Kinetics
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Biopolymer Modification
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Chemical Identity
Sources
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- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
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- 7. researchgate.net [researchgate.net]
- 8. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
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